molecular formula C8H8F2N2O2 B12840481 2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide

2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide

Cat. No.: B12840481
M. Wt: 202.16 g/mol
InChI Key: OIAFFCUSUWKKDH-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide is a fluorinated organic compound that features a pyridine ring, a hydroxy group, and a difluoromethyl group. The presence of fluorine atoms in the structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-hydroxy-N-pyridin-3-ylpropanamide is unique due to the combination of its difluoromethyl group and hydroxy group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridines .

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C8H8F2N2O2/c9-8(10,5-13)7(14)12-6-2-1-3-11-4-6/h1-4,13H,5H2,(H,12,14)

InChI Key

OIAFFCUSUWKKDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(CO)(F)F

Origin of Product

United States

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